molecular formula C6H2BrF4N B1412043 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227600-30-7

4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1412043
CAS No.: 1227600-30-7
M. Wt: 243.98 g/mol
InChI Key: RJGYBUAZRNKVPT-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1227600-30-7) is a high-value halogenated pyridine derivative designed for research and development. This compound is part of the important trifluoromethylpyridine (TFMP) family, where the unique combination of the fluorine atom and the trifluoromethyl group imparts significant electron-withdrawing properties, influencing the molecule's conformation, metabolism, and biomolecular affinity . These characteristics make TFMP derivatives vital in the design of novel bioactive compounds . The primary application of this bromo- and fluoro-substituted intermediate is as a versatile building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries. The bromine atom at the 4-position serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce a wide array of complex substituents. Currently, over 20 approved agrochemicals and multiple pharmaceutical and veterinary products contain the TFMP moiety, underscoring the critical role of intermediates like this one in developing new active ingredients . Its specific structure is ideal for constructing potential candidates for crop protection agents and pharmaceutical targets. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-3-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYBUAZRNKVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with substituted pyridines or pyridine precursors, which are then functionalized to introduce the trifluoromethyl group and halogens at the desired positions. The trifluoromethyl group is introduced either by:

  • Using trifluoroacetyl derivatives in cyclocondensation reactions.
  • Halogenation of trifluoromethylated pyridines.

For example, 2-chloro-4-(trifluoromethyl)pyridine is a key intermediate, which can be further functionalized to introduce bromine and fluorine substituents at specific positions.

Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Key Intermediate)

A recent patented method (CN116425671A) describes an industrially feasible synthesis of 2-chloro-4-(trifluoromethyl)pyridine, which can serve as a precursor for further halogenation to obtain the target compound. The process involves:

  • Step 1: Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent (e.g., pyridine) to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.
  • Step 2: Condensation of this intermediate with trimethylphosphonoacetate under basic conditions to yield a mixture of isomers.
  • Step 3: Cyclization with ammonium acetate in a high-boiling solvent (formamide) to form 2-hydroxy-4-(trifluoromethyl)pyridine.
  • Step 4: Chlorination of the hydroxy compound using thionyl chloride (SOCl2) in a solvent like 1,2-dichloroethane to obtain 2-chloro-4-(trifluoromethyl)pyridine.

This method is characterized by mild reaction conditions, high yields (up to 92% in the chlorination step), and scalable industrial applicability.

Reaction Conditions and Optimization

Table 1: Representative Reaction Conditions for Key Steps in the Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

Step Reactants & Conditions Temperature (°C) Time (h) Yield (%) Notes
1. Formation of 4-butoxy-1,1,1-trifluoro-3-en-2-one Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine, dichloromethane -10 to 25 6-18 95.2 Acid-binding agent controls trifluoroacetic acid byproduct
2. Condensation with trimethylphosphonoacetate Methanol, sodium methylate, nitrogen atmosphere -10 to 25 4 94.0 Avoids side reactions by optimized base and solvent
3. Cyclization with ammonium acetate Formamide, nitrogen atmosphere 150-170 (opt. 160) 8-16 74.0 High boiling solvent facilitates ring closure
4. Chlorination to 2-chloro derivative Thionyl chloride, 1,2-dichloroethane, DMF catalyst 50-120 (opt. 110) 4-10 92.0 Reflux conditions for efficient chlorination

Research Findings and Advantages of the Method

  • The use of vinyl n-butyl ether as a starting material avoids low-boiling, more hazardous vinyl ethers, improving industrial safety.
  • The acid-binding agent (e.g., pyridine) effectively neutralizes trifluoroacetic acid formed during the reaction, preventing product loss and facilitating purification.
  • Optimized molar ratios and reaction temperatures minimize side reactions, improving overall yields.
  • The method is suitable for scale-up due to mild conditions and high yields.
  • The chlorination step uses thionyl chloride with catalytic DMF under reflux, a well-established and efficient chlorination method.
  • The process allows for the synthesis of stable intermediates, which can be further functionalized to introduce bromine and fluorine substituents at desired positions.

Summary Table of Preparation Methods for this compound

Method Key Intermediate Halogenation Strategy Advantages Limitations
Pyridine ring construction from trifluoromethylated building blocks 2-Hydroxy-4-(trifluoromethyl)pyridine Chlorination with SOCl2, followed by bromination and fluorination Mild conditions, high yield, scalable Multi-step, requires careful control of regioselectivity
Chlorine/fluorine exchange on chlorotrifluoromethylpyridines 2-Chloro-4-(trifluoromethyl)pyridine Halogen exchange using fluorinating agents; bromination via electrophilic substitution Direct introduction of fluorine, flexible Requires handling of hazardous reagents
Direct trifluoromethylation of halogenated pyridines Halogenated pyridine substrates Trifluoromethyl copper reagents for substitution Potential for late-stage functionalization Lower yields, expensive reagents

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The reactivity, physical properties, and biological activity of pyridine derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine 1227600-30-7 C₆H₂BrF₄N 243.98 Br (4), F (3), CF₃ (2) High lipophilicity; used in drug discovery
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine 1227496-58-3 C₆H₂BrF₄N 243.984 Br (4), F (2), CF₃ (3) Positional isomer; lower metabolic stability
4-Bromo-2-(trifluoromethyl)pyridine 887583-90-6 C₆H₃BrF₃N 225.99 Br (4), CF₃ (2) Simpler structure; lower molecular weight
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine 1211582-91-0 C₆H₂BrClF₃N 244.44 Br (2), Cl (3), CF₃ (4) Dual halogenation; increased reactivity
5-Bromo-2-chloro-3-fluoropyridine 831203-13-5 C₅H₂BrClFN 210.43 Br (5), Cl (2), F (3) Smaller ring; limited applications

Biological Activity

4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and applications in scientific research.

The chemical formula for this compound is C₅H₂BrF₄N. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a trifluoromethyl group, enhances its reactivity and interaction with biological targets. The molecular structure is crucial for its role as an inhibitor in various biochemical pathways.

2.1 Enzyme Inhibition

This compound has been identified as a selective inhibitor of Class IIa histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression through the modification of histones, affecting chromatin structure and gene transcription. Inhibition of these enzymes can lead to increased acetylation of histones, which has therapeutic implications for diseases such as cancer and neurodegenerative disorders like Huntington’s disease.

2.2 Cellular Effects

This compound influences cellular functions by modulating signaling pathways and gene expression. Its ability to alter metabolic enzyme activity can lead to significant changes in cellular metabolism and overall cell function. For instance, studies indicate that it affects metabolic flux and metabolite levels in treated cells.

The compound's biological activity is primarily attributed to its binding affinity for specific enzyme active sites. The presence of halogen atoms (bromine and fluorine) contributes to its high reactivity, allowing it to form stable complexes with target enzymes. This interaction can result in either inhibition or activation, depending on the specific enzyme involved.

4.1 Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing novel pharmaceutical agents. Its derivatives have been explored for their potential in treating various diseases due to their biological activity against specific targets.

4.2 Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of Mycobacterium tuberculosis. Derivatives containing similar structural features have shown promising results in inhibiting bacterial growth, indicating potential applications in developing new antibiotics .

5. Case Studies and Experimental Findings

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectReference
HDAC InhibitionClass IIa HDACsIncreased histone acetylation
AntimicrobialMycobacterium tuberculosisMIC values ranging from 4-64 μg/mL
Cellular MetabolismVarious cell typesAltered metabolic flux

6. Conclusion

The biological activity of this compound underscores its potential as a versatile compound in both research and therapeutic contexts. Its ability to inhibit key enzymes involved in critical biological processes makes it a candidate for further exploration in drug development, particularly for conditions related to histone modification and microbial resistance.

Future studies should focus on the detailed mechanisms of action at the molecular level, as well as the synthesis of novel derivatives that could enhance its efficacy and specificity against targeted diseases.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Reactant of Route 2
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

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